molecular formula C9H18N2 B13008883 1,8-Diazaspiro[4.6]undecane

1,8-Diazaspiro[4.6]undecane

Cat. No.: B13008883
M. Wt: 154.25 g/mol
InChI Key: NGWSVNSXYGYIKG-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[46]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diazaspiro[4.6]undecane can be synthesized through various synthetic routes. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of catalysts and controlled reaction environments, to maximize efficiency and yield. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.6]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the spirocyclic framework.

Scientific Research Applications

1,8-Diazaspiro[4.6]undecane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring size.

    1,3-Diazaspiro[4.6]undecane-2,4-dione: A related compound with additional functional groups that confer different chemical properties.

Uniqueness

1,8-Diazaspiro[4.6]undecane is unique due to its specific ring size and the positioning of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1,9-diazaspiro[4.6]undecane

InChI

InChI=1S/C9H18N2/c1-3-9(4-2-7-11-9)5-8-10-6-1/h10-11H,1-8H2

InChI Key

NGWSVNSXYGYIKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2)CCNC1

Origin of Product

United States

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